BenchChemオンラインストアへようこそ!

(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine

Chiral resolution Enantiomeric purity Stereoselective synthesis

Ensure stereochemical fidelity in asymmetric synthesis. This (R)-enantiomer (CAS 1213195-53-9) is a critical chiral pyrrolidine building block, distinct from the (S)-enantiomer (CAS 1212829-10-1). Substitution risks null biological results. Procure ≥98% pure, stereodefined material for reliable SAR studies. Request quote.

Molecular Formula C11H14FNO
Molecular Weight 195.23
CAS No. 1213195-53-9
Cat. No. B3222412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine
CAS1213195-53-9
Molecular FormulaC11H14FNO
Molecular Weight195.23
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)F)C2CCCN2
InChIInChI=1S/C11H14FNO/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10/h4-5,7,10,13H,2-3,6H2,1H3/t10-/m1/s1
InChIKeyHBQVISFWYXWEDV-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine (CAS 1213195-53-9): Key Molecular Properties and Procurement Specifications


(R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine (CAS 1213195-53-9) is a chiral pyrrolidine derivative with molecular formula C11H14FNO and molecular weight 195.23 g/mol . The compound features a (2R) stereochemical configuration at the pyrrolidine ring carbon bearing the 5-fluoro-2-methoxyphenyl substituent . Commercial sources typically supply this compound at ≥98% purity, with recommended storage at 2–8°C under dry, sealed conditions . Its InChI Key is HBQVISFWYXWEDV-SNVBAGLBSA-N .

Why (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine Cannot Be Readily Replaced by Its (S)-Enantiomer or Racemic Mixture


This compound's stereochemical identity is its most critical differentiator. The (R)-configuration at the pyrrolidine chiral center is not interchangeable with its (S)-enantiomer (CAS 1212829-10-1) or the racemic mixture (CAS not separately assigned). In analogous pyrrolidine-based drug discovery contexts, enantiomeric configuration has been shown to dictate both binding orientation and pharmacological outcome. For instance, in a series of pyrrolidine-containing neuronal nitric oxide synthase (nNOS) inhibitors, (R,R)-configured compounds demonstrated substantially greater potency and selectivity compared to their (S,S) counterparts, with the stereochemistry governing distinct binding orientations within the active site [1]. This class-level evidence establishes that substituting enantiomers or racemic material in sensitive applications risks producing divergent—or entirely null—biological results. Procurement decisions must therefore prioritize stereochemically defined material.

Quantitative Comparative Evidence: (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine Versus Closest Analogs


Stereochemical Purity and Identity: Comparison of (R)-Enantiomer, (S)-Enantiomer, and Racemic Mixture

The (R)-enantiomer (CAS 1213195-53-9) and (S)-enantiomer (CAS 1212829-10-1) are distinct chemical entities with separate CAS registry numbers . Commercial vendors supply the (R)-enantiomer at ≥98% purity, enabling its direct use as a stereochemically defined building block . In contrast, the racemic mixture lacks a dedicated CAS number and would require additional chiral resolution steps before use in stereoselective applications. Class-level evidence from pyrrolidine-based drug discovery programs demonstrates that enantiomeric configuration can produce quantitative differences in biological activity: in a series of pyrrolidine nNOS inhibitors, the (R,R)-configured compounds exhibited superior potency and selectivity relative to (S,S)-configured analogs due to distinct binding orientations [1].

Chiral resolution Enantiomeric purity Stereoselective synthesis

5-Lipoxygenase Inhibitory Activity: Absence of Significant Effect at 100 µM

In a ChEMBL-deposited assay (CHEMBL620010), (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine was evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at 100 µM [1]. The result was annotated as 'NS'—no significant activity [1]. This negative result provides a defined activity threshold and establishes that the compound does not produce confounding 5-lipoxygenase-mediated effects at concentrations up to 100 µM. While no direct comparator data exists for the (S)-enantiomer in this assay, this baseline measurement enables researchers to anticipate the compound's behavior in enzyme inhibition screens.

5-Lipoxygenase Anti-inflammatory screening Enzyme inhibition

CCR5 Antagonism: Preliminary Pharmacological Activity Reported

Preliminary pharmacological screening indicates that (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine can function as a CCR5 antagonist [1]. The compound has been implicated in potential therapeutic applications for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and chronic obstructive pulmonary disease (COPD) [1]. In the broader pyrrolidine-based CCR5 antagonist field, numerous compounds have demonstrated potent anti-HIV activity through inhibition of viral entry [2]. However, specific quantitative potency data (e.g., IC50 or Ki values) for (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine at CCR5 is not publicly available, nor are head-to-head comparisons with its (S)-enantiomer at this target.

CCR5 antagonist HIV entry inhibitor Chemokine receptor

Optimal Research and Industrial Applications for (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine (CAS 1213195-53-9)


Asymmetric Synthesis as a Chiral Building Block

The (R)-configuration of this pyrrolidine derivative makes it suitable for use as a chiral building block in asymmetric synthesis of complex, biologically active molecules . Researchers developing stereochemically defined drug candidates can incorporate this compound to establish the desired (2R) stereochemical configuration in target molecules, leveraging the defined ≥98% purity available from commercial sources .

Medicinal Chemistry for CCR5-Mediated Disease Targets

Based on preliminary pharmacological screening indicating CCR5 antagonist activity, this compound may serve as a starting point for structure-activity relationship (SAR) studies targeting CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, and autoimmune conditions [1]. The (R)-enantiomer should be prioritized over the (S)-enantiomer or racemic mixture for such studies to maintain stereochemical consistency.

Chemical Biology Probe Development with Defined Off-Target Profile

The documented lack of significant 5-lipoxygenase inhibitory activity at 100 µM provides researchers with a defined off-target baseline [2]. This information supports the compound's use in chemical biology applications where 5-lipoxygenase-mediated confounding effects must be avoided, enabling cleaner interpretation of phenotypic screening results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for (r)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.